molecular formula C16H24BrN3O2 B3006836 1-(3-{[(5-Bromopyrimidin-2-yl)oxy]methyl}piperidin-1-yl)-2,2-dimethylbutan-1-one CAS No. 2380071-04-3

1-(3-{[(5-Bromopyrimidin-2-yl)oxy]methyl}piperidin-1-yl)-2,2-dimethylbutan-1-one

Cat. No.: B3006836
CAS No.: 2380071-04-3
M. Wt: 370.291
InChI Key: ZEKHTCVJBUZXSY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-{[(5-Bromopyrimidin-2-yl)oxy]methyl}piperidin-1-yl)-2,2-dimethylbutan-1-one is a complex organic compound that features a bromopyrimidine moiety linked to a piperidine ring, which is further connected to a dimethylbutanone structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-{[(5-Bromopyrimidin-2-yl)oxy]methyl}piperidin-1-yl)-2,2-dimethylbutan-1-one typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

1-(3-{[(5-Bromopyrimidin-2-yl)oxy]methyl}piperidin-1-yl)-2,2-dimethylbutan-1-one can undergo various chemical reactions:

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, H2O2

    Reduction: LiAlH4, NaBH4, catalytic hydrogenation

    Substitution: Amines, thiols, alkoxides, in the presence of a base like K2CO3 or NaOH

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-(3-{[(5-Bromopyrimidin-2-yl)oxy]methyl}piperidin-1-yl)-2,2-dimethylbutan-1-one involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(3-{[(5-Bromopyrimidin-2-yl)oxy]methyl}piperidin-1-yl)-2,2-dimethylbutan-1-one is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a bromopyrimidine moiety with a piperidine ring and a dimethylbutanone structure makes it a versatile compound for various applications .

Properties

IUPAC Name

1-[3-[(5-bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-2,2-dimethylbutan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24BrN3O2/c1-4-16(2,3)14(21)20-7-5-6-12(10-20)11-22-15-18-8-13(17)9-19-15/h8-9,12H,4-7,10-11H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEKHTCVJBUZXSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C)C(=O)N1CCCC(C1)COC2=NC=C(C=N2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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